(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide
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Overview
Description
(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyacetic acid moiety linked to a (2-chlorophenyl)methylene group through a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of methoxyacetic acid hydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorine atom in the (2-chlorophenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid hydrazide: Similar structure but lacks the (2-chlorophenyl)methylene group.
(2-Chlorophenyl)methylene hydrazide: Similar structure but lacks the methoxyacetic acid moiety.
Uniqueness
(E)-Methoxyacetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the combination of the methoxyacetic acid and (2-chlorophenyl)methylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
133661-70-8 |
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Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methoxyacetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-7-10(14)13-12-6-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3,(H,13,14)/b12-6+ |
InChI Key |
QODXPRRZXHUCHA-WUXMJOGZSA-N |
Isomeric SMILES |
COCC(=O)N/N=C/C1=CC=CC=C1Cl |
Canonical SMILES |
COCC(=O)NN=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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